N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C15H21N3O6S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents Development
Oxazolidinones are recognized for their unique mechanism of inhibiting bacterial protein synthesis, with novel analogs demonstrating potent in vitro activities against clinically significant human pathogens. Studies highlight the significance of oxazolidinone derivatives, such as U-100592 and U-100766, in combating a range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus species, without showing cross-resistance with other antibiotics. These compounds have also shown effectiveness against Mycobacterium tuberculosis and gram-positive anaerobes, emphasizing their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996) (Brickner et al., 1996).
Organic Synthesis and Heterocyclic Compounds
Research into the synthesis and application of oxazolidinone derivatives extends to the preparation of enantiomerically pure diols and heterocyclic compounds, which are crucial in medicinal chemistry and drug design. The conjugate addition of lithiated oxazolidinone derivatives to cinnamoyl derivatives for the preparation of enantiomerically pure 1,4-diols represents a significant advancement in organic synthesis, providing a pathway to compounds with multiple stereogenic centers (Gaul & Seebach, 2002). Furthermore, the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring underscore the versatility and potential of oxazolidinone-based compounds in generating new therapeutic agents with activity against bacterial and fungal infections (Desai et al., 2013).
Novel Applications and Future Directions
The exploration of oxazolidinone analogs extends into various domains, including their use as selective and potent inhibitors of monoamine oxidase type A, highlighting their potential in psychiatric disorder treatments (Mai et al., 2002). Additionally, the development of copper-catalyzed coupling reactions using oxazolidinone derivatives underscores their utility in facilitating complex organic transformations, further broadening their application in synthetic chemistry (De et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The exact mode of action of this compound is currently unknown . Compounds targeting cdk2 typically inhibit the kinase activity, thereby halting the progression of the cell cycle and preventing cell division .
Biochemical Pathways
Inhibition of cdk2 generally affects the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Inhibition of cdk2 typically results in cell cycle arrest, which can lead to apoptosis or programmed cell death .
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-24-13-5-4-11(18-7-3-9-25(18,22)23)10-12(13)17-15(21)14(20)16-6-2-8-19/h4-5,10,19H,2-3,6-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZXWJNJKARAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.